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Introduction
The CD34 molecule is a transmembrane phosphoglycoprotein that serves as a crucial cell

surface marker, particularly for hematopoietic stem and progenitor cells (HSPCs).[1] Its role

extends beyond that of a simple marker, as it actively participates in cell adhesion, migration,

and signaling processes that are fundamental to hematopoiesis, inflammation, and

angiogenesis. This technical guide provides an in-depth exploration of the known ligands and

binding partners of CD34, presenting quantitative binding data, detailed experimental

methodologies, and elucidated signaling pathways to support further research and therapeutic

development.

Ligands and Binding Partners of CD34
The interactions of CD34 with its binding partners are critical for its biological functions. These

partners can be broadly categorized into extracellular ligands on adjacent cells and intracellular

proteins that transduce signals within the cell.

Extracellular Ligands: The Selectin Family
CD34 is a well-established ligand for the selectin family of cell adhesion molecules, mediating

the initial tethering and rolling of leukocytes and hematopoietic progenitors on the vascular

endothelium.[1][2]
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L-selectin (CD62L): Expressed on leukocytes, L-selectin binds to glycosylated forms of

CD34 on high endothelial venules (HEVs) in lymph nodes, facilitating lymphocyte homing.[1]

[3][4] This interaction is a key step in immune surveillance.

E-selectin (CD62E): Found on activated endothelial cells, E-selectin interacts with CD34 on

HSPCs, guiding their migration to the bone marrow.[2]

P-selectin (CD62P): Expressed on activated platelets and endothelial cells, P-selectin also

binds to CD34 on HSPCs, playing a role in their recruitment and trafficking.[2][5][6]

Intracellular Binding Partner: CRKL
The cytoplasmic tail of CD34 interacts with the adapter protein CRKL, suggesting a direct role

for CD34 in intracellular signaling cascades.[1] CRKL is a member of the CRK family of adapter

proteins and contains SH2 and SH3 domains, which are crucial for its role in signal

transduction. This interaction links CD34 to pathways that regulate cell adhesion, proliferation,

and differentiation.[7][8][9]

Quantitative Binding Data
The affinity and kinetics of the interactions between CD34 and its binding partners are essential

for understanding the dynamics of these biological processes. The following table summarizes

the available quantitative data.
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Interacting
Molecules

Method Affinity (Kd)
Association
Rate (kon)

Dissociatio
n Rate
(koff)

Reference(s
)

CD34 and E-

selectin

Surface

Plasmon

Resonance

(SPR)

261 nM
728 M⁻¹s⁻¹

(apparent)
Not specified

CD34 and L-

selectin
Not specified Not specified Not specified Not specified

CD34 and P-

selectin
Not specified Not specified Not specified Not specified [10]

CD34 and

CRKL
Not specified Not specified Not specified Not specified

Note: Quantitative binding data for CD34 with L-selectin, P-selectin, and CRKL are not yet fully

characterized in the literature. Further investigation is required to determine these kinetic

parameters.

Signaling Pathways
The engagement of CD34 with its ligands initiates intracellular signaling cascades that

influence cellular behavior. The interaction with the selectins primarily mediates cell adhesion

and migration, while the binding of CRKL to the cytoplasmic domain of CD34 directly triggers

downstream signaling pathways.

CRKL-Mediated Signaling
Upon binding to the phosphorylated cytoplasmic tail of CD34, CRKL can activate several

downstream pathways:

JNK Pathway: CRKL can activate the c-Jun N-terminal kinase (JNK) signaling cascade,

which is involved in regulating cell proliferation, differentiation, and apoptosis.[7]

STAT5 Pathway: CRKL has been shown to associate with STAT5, a key transcription factor

in hematopoietic cell signaling, suggesting a role in cytokine-mediated responses.[11]
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Integrin Activation: Overexpression of CRKL can lead to the activation of integrins, such as

VLA-4 and VLA-5, enhancing cell adhesion to the extracellular matrix.[9]

// Nodes Ligand [label="L-selectin / E-selectin / P-selectin", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; CD34 [label="CD34", fillcolor="#FBBC05", fontcolor="#202124"]; CRKL

[label="CRKL", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_Pathway [label="JNK

Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT5 [label="STAT5",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin_Activation [label="Integrin Activation",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cell

Adhesion,\nProliferation,\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Ligand -> CD34 [label="Extracellular Binding"]; CD34 -> CRKL [label="Intracellular

Binding\n(Cytoplasmic Tail)"]; CRKL -> JNK_Pathway; CRKL -> STAT5; CRKL ->

Integrin_Activation; JNK_Pathway -> Cellular_Response; STAT5 -> Cellular_Response;

Integrin_Activation -> Cellular_Response; } .dot Caption: CD34 signaling cascade initiated by

ligand binding.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

interactions of CD34 with its binding partners.

Surface Plasmon Resonance (SPR) for Measuring
Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

[12][13][14]

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium

dissociation constant (Kd) of the interaction between CD34 and a binding partner (e.g., E-

selectin).

Materials:

SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)

Recombinant human CD34 protein

Recombinant human E-selectin-Fc chimera

Amine coupling kit (EDC, NHS, ethanolamine)

SPR running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., low pH glycine)

Procedure:

Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and

NHS. b. Inject the recombinant CD34 protein solution over the activated surface to allow for

covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine. d. A

reference flow cell should be prepared similarly but without the ligand.

Analyte Injection: a. Prepare a series of dilutions of the E-selectin-Fc chimera in running

buffer. b. Inject the different concentrations of the analyte over the ligand-immobilized and

reference flow cells at a constant flow rate. c. Monitor the association of the analyte in real-

time.

Dissociation: a. After the association phase, switch to flowing running buffer over the sensor

surface to monitor the dissociation of the analyte.

Regeneration: a. Inject the regeneration solution to remove the bound analyte and prepare

the surface for the next injection.

Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct

for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding

model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate

[label="Activate Sensor Chip\n(EDC/NHS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Immobilize [label="Immobilize CD34", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deactivate
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[label="Deactivate Surface\n(Ethanolamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inject_Analyte [label="Inject E-selectin\n(Analyte)", fillcolor="#FBBC05", fontcolor="#202124"];

Association [label="Measure Association", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dissociation [label="Measure Dissociation\n(Buffer Flow)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Regenerate [label="Regenerate Surface", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(kon, koff, Kd)", fillcolor="#F1F3F4",

fontcolor="#202124", shape=ellipse];

// Edges Start -> Activate; Activate -> Immobilize; Immobilize -> Deactivate; Deactivate ->

Inject_Analyte; Inject_Analyte -> Association; Association -> Dissociation; Dissociation ->

Regenerate; Regenerate -> Inject_Analyte [label="Next Concentration"]; Regenerate ->

Analyze [label="End of Experiment"]; } .dot Caption: Workflow for Surface Plasmon Resonance

(SPR) analysis.

Co-Immunoprecipitation (Co-IP) to Identify Binding
Partners
Co-IP is used to isolate a protein of interest and its interacting partners from a cell lysate.

Objective: To confirm the in vivo interaction between CD34 and CRKL.

Materials:

CD34-expressing cells (e.g., KG-1a cell line)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-CD34 antibody

Isotype control antibody

Protein A/G magnetic beads

Wash buffer

Elution buffer (e.g., SDS-PAGE sample buffer)
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SDS-PAGE and Western blotting reagents

Anti-CRKL antibody

Procedure:

Cell Lysis: a. Harvest CD34-expressing cells and wash with cold PBS. b. Lyse the cells in

lysis buffer on ice. c. Clarify the lysate by centrifugation to remove cellular debris.

Pre-clearing: a. Incubate the cell lysate with protein A/G magnetic beads to reduce non-

specific binding. b. Remove the beads using a magnetic stand.

Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-CD34 antibody or an

isotype control antibody overnight at 4°C with gentle rotation. b. Add fresh protein A/G

magnetic beads and incubate for another 1-2 hours to capture the antibody-protein

complexes.

Washing: a. Collect the beads using a magnetic stand and discard the supernatant. b. Wash

the beads several times with wash buffer to remove non-specifically bound proteins.

Elution and Analysis: a. Elute the protein complexes from the beads by resuspending them in

elution buffer and heating. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the

proteins to a membrane and perform a Western blot using an anti-CRKL antibody to detect

the co-immunoprecipitated CRKL.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Lyse_Cells [label="Lyse CD34+\nCells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Clear

[label="Pre-clear Lysate\n(with Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Antibody [label="Add Anti-CD34 Ab\nor Isotype Control", fillcolor="#FBBC05",

fontcolor="#202124"]; Capture [label="Capture Complexes\n(with Beads)", fillcolor="#FBBC05",

fontcolor="#202124"]; Wash [label="Wash Beads", fillcolor="#34A853", fontcolor="#FFFFFF"];

Elute [label="Elute Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="SDS-

PAGE &\nWestern Blot\n(for CRKL)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Lyse_Cells; Lyse_Cells -> Pre_Clear; Pre_Clear -> Add_Antibody;

Add_Antibody -> Capture; Capture -> Wash; Wash -> Elute; Elute -> Analyze; } .dot Caption:

Workflow for Co-Immunoprecipitation (Co-IP).
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Conclusion
The CD34 molecule is a multifaceted protein with critical roles in cell adhesion and signaling.

Its interactions with the selectin family are fundamental for the trafficking of hematopoietic cells,

while its association with the intracellular adapter protein CRKL provides a direct link to

signaling pathways that govern cell fate. This guide has summarized the current knowledge of

CD34's binding partners, provided available quantitative data, and detailed the experimental

protocols necessary for further investigation. A deeper understanding of these interactions will

undoubtedly pave the way for novel therapeutic strategies targeting processes such as stem

cell transplantation, inflammation, and cancer metastasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC
[pmc.ncbi.nlm.nih.gov]

2. ashpublications.org [ashpublications.org]

3. ashpublications.org [ashpublications.org]

4. Binding of L-selectin to the vascular sialomucin CD34 - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Characterization of the P-selectin ligand on human hematopoietic progenitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Functional selectin ligands mediating human CD34+ cell interactions with bone marrow
endothelium are enhanced postnatally - PMC [pmc.ncbi.nlm.nih.gov]

7. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL
Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

8. CrkL and CrkII participate in the generation of the growth inhibitory effects of interferons
on primary hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. ashpublications.org [ashpublications.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1668756?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10220851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10220851/
https://ashpublications.org/blood/article/126/23/2399/113272/CD34-Is-a-Ligand-for-Vascular-Selectins-on-Human
https://ashpublications.org/blood/article/91/4/1152/139515/The-Cytoplasmic-Domain-of-Stem-Cell-Antigen-CD34
https://pubmed.ncbi.nlm.nih.gov/7692600/
https://pubmed.ncbi.nlm.nih.gov/7692600/
https://pubmed.ncbi.nlm.nih.gov/8950232/
https://pubmed.ncbi.nlm.nih.gov/8950232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC150411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC150411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC116064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC116064/
https://pubmed.ncbi.nlm.nih.gov/10428508/
https://pubmed.ncbi.nlm.nih.gov/10428508/
https://ashpublications.org/blood/article/93/11/3713/261273/CrkL-Activates-Integrin-Mediated-Hematopoietic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Affinity and kinetic analysis of P-selectin binding to P-selectin glycoprotein ligand-1 -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. Association of CrkL with STAT5 in hematopoietic cells stimulated by granulocyte-
macrophage colony-stimulating factor or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

12. bioradiations.com [bioradiations.com]

13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic
Parameters Between Components Important in Fusion Machinery - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance
| Springer Nature Experiments [experiments.springernature.com]

To cite this document: BenchChem. [A Technical Guide to the Ligands and Binding Partners
of the CD34 Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668756#ligands-and-binding-partners-for-the-cd34-
molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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